molecular formula C19H13ClN2O2S B2941459 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile CAS No. 476671-32-6

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

Cat. No. B2941459
CAS RN: 476671-32-6
M. Wt: 368.84
InChI Key: MWGGHGGXGPUVCG-ZSOIEALJSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClN2O2S and its molecular weight is 368.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction Mechanism

The synthesis of related compounds often involves the Knoevenagel condensation and Suzuki coupling reactions, highlighting the versatility of these chemical processes in producing derivatives with potential aggregation-enhanced emission (AIE) effects and piezochromic behaviors under hydrostatic pressure. Such synthesis routes are essential for developing novel organic materials with specific photophysical properties (Ouyang et al., 2016).

Material Science Applications

Compounds with structures similar to the one have been studied for their piezochromic behaviors, displaying significant shifts in fluorescence color under applied hydrostatic pressure. This characteristic makes them suitable for applications in stress-sensing and recording materials (Ouyang et al., 2016). Furthermore, their aggregation-enhanced emission (AIE) effects can be leveraged in developing advanced optoelectronic devices.

Bioactivity and Antimicrobial Properties

While the specific compound mentioned does not have directly associated research within the provided constraints, related acrylonitrile derivatives have been explored for their bioactivity. For instance, heteroarylacrylonitriles have been synthesized and evaluated for their in vitro cytotoxic potency against human cancer cell lines, offering insights into the structural activity relationships crucial for designing potent anticancer agents (Sączewski et al., 2004). Additionally, some derivatives exhibit herbicidal activities, suggesting potential agricultural applications (Qingmin Wang et al., 2004).

Quantum Chemical Calculations and Molecular Docking

Quantum chemical calculations and molecular docking studies on similar compounds provide insights into their molecular structures, spectroscopic data, and potential biological effects, which are crucial for understanding their interactions at the molecular level and predicting bioactivity (A. Viji et al., 2020).

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c1-24-18-7-2-12(9-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGGHGGXGPUVCG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.